

An In-depth Technical Guide to Pent-1-yn-3-ol

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Compound of Interest

Compound Name: 1-Pentyn-3-ol

Cat. No.: B1209153

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This technical guide provides comprehensive information on pent-1-yn-3-ol, including its chemical identifiers, physicochemical properties, representative synthetic protocols, and key relationships. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

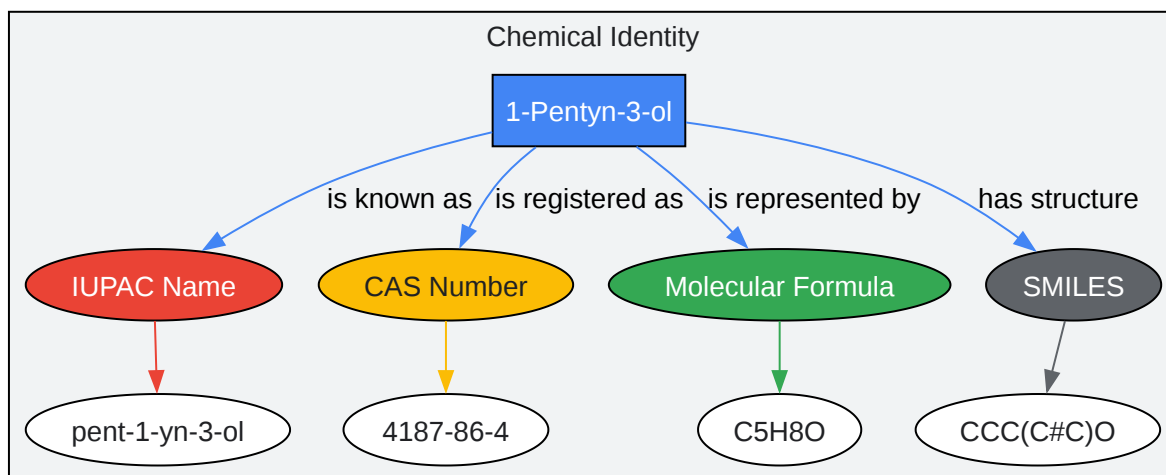
Chemical Identity and Synonyms

The officially recognized IUPAC name for the compound is pent-1-yn-3-ol.^{[1][2][3]} It is also known by several synonyms, which are frequently encountered in literature and chemical databases.

Common Synonyms:

- **1-Pentyn-3-ol**^{[1][4]}
- Ethylethynylcarbinol^{[3][4][5]}
- Pentynol^[4]
- 3-Hydroxy-1-pentyne^[4]
- (RS)-**1-Pentyn-3-ol**^[4]

The relationship between the common name, IUPAC name, and other key identifiers is illustrated in the diagram below.



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Figure 1: Key identifiers for pent-1-yn-3-ol.

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of pent-1-yn-3-ol.

Property	Value	Reference(s)
Molecular Weight	84.12 g/mol	[1][6]
Molecular Formula	C ₅ H ₈ O	[1][2]
Density	0.975 g/mL at 25 °C	[6][7][8]
Boiling Point	124 °C	[8]
Flash Point	29 °C (84.2 °F) - closed cup	[6]
Refractive Index	n ₂₀ /D 1.434	[6][7][8]
Vapor Density	1 (vs air)	[4][6]
Water Solubility	Slightly soluble	[7][8]
pKa	13.28 ± 0.20 (Predicted)	[4]
Appearance	Clear yellow liquid	[4]
CAS Number	4187-86-4	[1][2][6]
EC Number	224-063-0	[6]

Experimental Protocols

While a specific protocol for the synthesis of **1-pentyn-3-ol** was not detailed in the surveyed literature, a representative procedure for the asymmetric reduction of an alkynyl ketone to the corresponding alkynyl alcohol is provided below. This protocol, adapted from the synthesis of (R)-(+)-1-octyn-3-ol, illustrates a common and effective method for preparing chiral propargyl alcohols.[9]

Representative Protocol: Asymmetric Reduction of an Alkynyl Ketone

This procedure describes the asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) derived from (+)- α -pinene. A similar approach can be adapted for the synthesis of enantiomerically enriched pent-1-yn-3-ol from 1-pentyn-3-one.

Materials:

- 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF)
- (+)- α -Pinene (distilled from LiAlH_4 before use)
- 1-Pentyn-3-one (or other suitable alkynyl ketone)
- Propionaldehyde (freshly distilled)
- 3 M aqueous Sodium Hydroxide (NaOH)
- 30% Hydrogen Peroxide (H_2O_2)
- Ethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

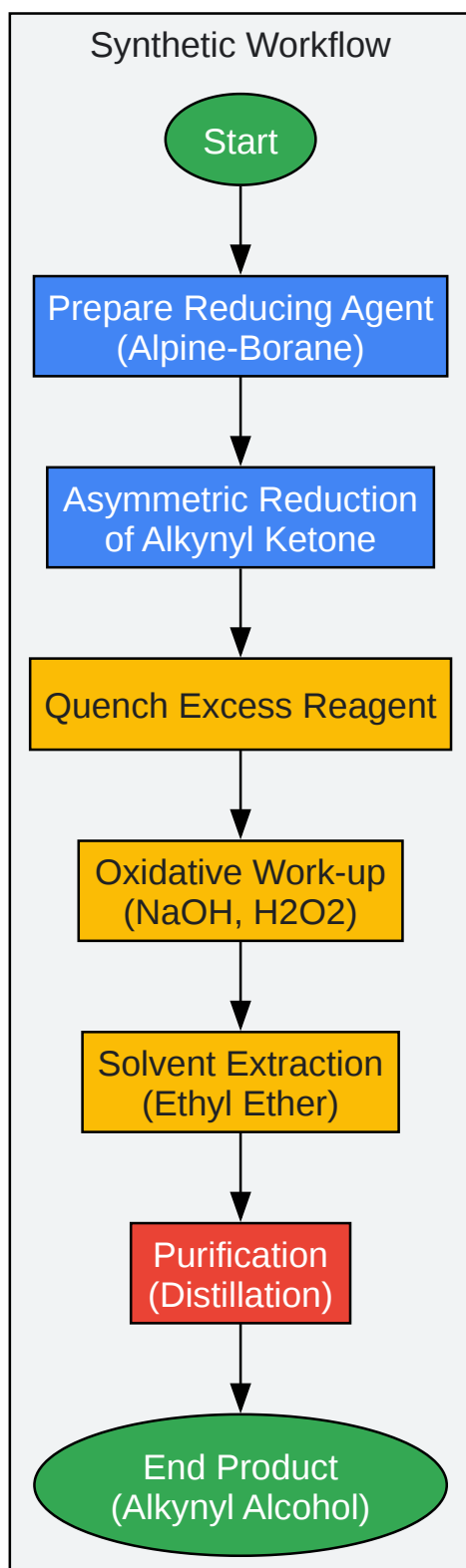
Procedure:

- Preparation of the Reducing Agent:
 - Charge a flame-dried, nitrogen-purged flask with a 0.5 M THF solution of 9-BBN.
 - Add (+)- α -pinene (1.1 equivalents).
 - Reflux the solution for 4 hours to form the B-3-pinanyl-9-borabicyclo[3.3.1]nonane reducing agent.
 - Remove excess α -pinene and THF under vacuum.
- Asymmetric Reduction:
 - Cool the flask containing the neat reducing agent to 0 °C in an ice bath.
 - Add the alkynyl ketone (e.g., 1-pentyn-3-one) to the flask.
 - Allow the reaction to warm to room temperature and stir for approximately 8 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer

Chromatography (TLC).[9]

- Quenching and Work-up:
 - Destroy the excess reducing agent by adding freshly distilled propionaldehyde and stirring for 1 hour at room temperature.
 - Remove the liberated α -pinene under vacuum.
 - Add THF, followed by 3 M aqueous NaOH.
 - Carefully add 30% H_2O_2 dropwise, maintaining the temperature between 40–50°C. Caution: This oxidation is exothermic.[9]
 - After the oxidation is complete (approx. 3 hours), transfer the mixture to a separatory funnel.
- Extraction and Purification:
 - Extract the aqueous layer with ethyl ether (3 portions).
 - Combine the organic layers and dry with anhydrous magnesium sulfate.
 - Filter the solution and concentrate by rotary evaporation.
 - Purify the resulting oil by distillation under reduced pressure to yield the final alkynyl alcohol product.

The general workflow for this synthetic protocol is outlined in the diagram below.



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Figure 2: General workflow for the asymmetric synthesis of an alkynyl alcohol.

Biological Activity and Applications

Pent-1-yn-3-ol itself is primarily used as a pharmaceutical intermediate and a reagent in organic synthesis.[4][7] While specific biological signaling pathways involving this exact molecule are not extensively documented in the reviewed literature, related unsaturated alcohols have shown various biological activities. For example, 1-octen-3-ol, known as mushroom alcohol, exhibits antimicrobial activity against both bacteria and fungi.[10] Its mechanism is suggested to involve changing the permeability of the cell membrane.[10] Other studies on essential oil constituents have shown that various terpene alcohols possess antimalarial and broad-spectrum antimicrobial properties.[11] These findings suggest that the class of small, unsaturated alcohols to which pent-1-yn-3-ol belongs is of interest in the study of biologically active compounds.

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